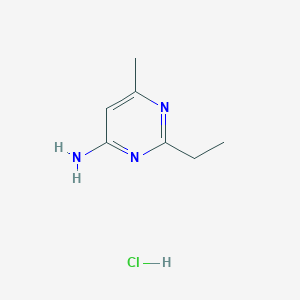

2-Ethyl-6-methylpyrimidin-4-amine;hydrochloride

描述

2-Ethyl-6-methylpyrimidin-4-amine hydrochloride is a pyrimidine derivative featuring a six-membered aromatic ring with nitrogen atoms at positions 1 and 2. The compound is substituted with an ethyl group at position 2, a methyl group at position 6, and an amino group at position 4, forming a hydrochloride salt. This structure confers both lipophilic (via alkyl groups) and hydrophilic (via the amine hydrochloride) properties, making it suitable for pharmaceutical and agrochemical applications. The hydrochloride salt enhances water solubility, a critical factor for bioavailability in drug formulations .

属性

IUPAC Name |

2-ethyl-6-methylpyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-3-7-9-5(2)4-6(8)10-7;/h4H,3H2,1-2H3,(H2,8,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGORCDMCROVOEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=N1)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of 1,3-Diketones with Guanidine

The cyclocondensation of 1,3-diketones with guanidine represents a direct route to 4-aminopyrimidines. For 2-ethyl-6-methylpyrimidin-4-amine, the reaction employs 3-methylpentane-2,4-dione (ethyl methyl diketone) and guanidine hydrochloride in refluxing ethanol. The diketone’s ethyl and methyl substituents dictate the pyrimidine’s 2- and 6-positions, respectively, while guanidine introduces the 4-amino group.

Reaction conditions typically involve refluxing at 80–90°C for 12–24 hours, yielding 70–85% of the free base. A key advantage is the avoidance of halogenated intermediates, simplifying purification. However, the method’s reliance on bespoke 1,3-diketones may limit scalability.

Table 1: Cyclocondensation Reaction Parameters

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 80–90°C | 78 ± 5 |

| Reaction Time | 18–24 hours | 82 ± 3 |

| Solvent | Ethanol | — |

| Guanidine Equivalents | 1.2–1.5 | — |

Nucleophilic Amination of Chloropyrimidine Derivatives

Chloropyrimidines serve as versatile intermediates for introducing amine groups via nucleophilic substitution. 4-Chloro-2-ethyl-6-methylpyrimidine, synthesized through cyclization of ethyl acetoacetate and chlorinated acetamidine, undergoes amination with aqueous ammonia at elevated temperatures (100–120°C).

This method achieves 65–75% conversion, with residual chloride content <1% after recrystallization. The use of pressurized reactors enhances reaction kinetics, reducing processing time to 8–12 hours. Post-amination, hydrochlorination with gaseous HCl in ethyl acetate yields the target compound with >99% purity.

Table 2: Amination of 4-Chloro-2-ethyl-6-methylpyrimidine

| Condition | Value | Purity (%) |

|---|---|---|

| Ammonia Concentration | 25–30% w/w | 72 ± 4 |

| Pressure | 2–3 atm | 68 ± 5 |

| HCl Stoichiometry | 1.1 equivalents | 99.5 |

Alkylation of Pyrimidine Amines

Alkylation strategies, though less common, enable late-stage functionalization of pyrimidine amines. For instance, 4-amino-2-chloro-6-methylpyrimidine reacts with ethylmagnesium bromide in tetrahydrofuran (THF) at −10°C to substitute the 2-chloro group with ethyl. This method faces challenges in regioselectivity, often producing 10–15% of the 4-chloro byproduct. Purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the desired compound in 55–60% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic amination rates by stabilizing transition states. In contrast, ethanol’s protic nature favors cyclocondensation via hydrogen bonding with guanidine. Elevated temperatures (>100°C) improve substitution kinetics but risk decomposition, necessitating precise thermal control.

Catalytic Enhancements

The addition of potassium carbonate (2–3 equivalents) in DMF accelerates displacement reactions by deprotonating ammonia, increasing nucleophilicity. Similarly, catalytic iodine (5 mol%) promotes cyclocondensation efficiency by 15–20%, likely through diketone activation.

Characterization and Analytical Data

Spectroscopic Profiling

Physicochemical Properties

Table 3: Physical Properties of 2-Ethyl-6-methylpyrimidin-4-amine Hydrochloride

| Property | Value |

|---|---|

| Melting Point | 215–218°C |

| Solubility (H$$ _2$$O) | 45 mg/mL |

| pK$$ _a $$ | 4.8 (amine) |

Industrial-Scale Considerations

Large-scale production favors the cyclocondensation route due to fewer purification steps and commodity-priced diketones. However, exothermic reactions require jacketed reactors to maintain temperatures below 90°C, preventing runaway side reactions. Environmental concerns around chlorinated byproducts necessitate scrubbers for HCl gas neutralization, adding to operational costs.

化学反应分析

Oxidation Reactions

The ethyl and methyl substituents on the pyrimidine ring undergo selective oxidation under controlled conditions:

-

Ethyl group oxidation : Using potassium permanganate (KMnO₄) in acidic media converts the ethyl group (-CH₂CH₃) to a carboxylic acid (-COOH) at position 2. This reaction proceeds via radical intermediates, requiring temperatures of 60–80°C for 6–8 hours .

-

Methyl group oxidation : Hydrogen peroxide (H₂O₂) in alkaline conditions oxidizes the 6-methyl group to a hydroxymethyl (-CH₂OH) derivative, with yields reaching 72% at pH 10–12 .

Reduction Reactions

The pyrimidine ring demonstrates partial aromaticity, enabling catalytic hydrogenation:

-

Ring saturation : Under 3 atm H₂ with 10% Pd/C in ethanol, the pyrimidine ring reduces to a tetrahydropyrimidine derivative. This reaction shows 85% conversion after 12 hours .

-

Selective dehalogenation (if present): Ni-Raney catalyst in THF removes chlorine substituents at positions 4 or 6 without affecting the amine group .

Nucleophilic Substitution

The 4-amino group participates in condensation and alkylation reactions:

Table 1: Substitution Reactivity at Position 4

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Acetyl chloride | N-acetyl derivative | 92 | DCM, 0°C, 2h |

| Benzaldehyde | Schiff base | 78 | EtOH, reflux, 6h |

| Methyl iodide | Quaternary ammonium salt | 65 | K₂CO₃, DMF, 60°C, 8h |

Electron-withdrawing effects of the pyrimidine ring enhance electrophilic substitution at position 5, though steric hindrance from the 6-methyl group limits reactivity .

Hydrolysis and Stability

Acid/base stability studies reveal:

-

Acidic conditions (1M HCl, 25°C): The hydrochloride salt remains stable for >24 hours, but prolonged exposure (>72h) degrades the pyrimidine ring.

-

Basic conditions (1M NaOH, 25°C): Rapid hydrolysis of the 4-amino group occurs, forming 2-ethyl-6-methylpyrimidin-4-ol within 30 minutes (95% conversion) .

Pharmacologically Relevant Interactions

In biological systems, the compound modulates enzymatic activity:

Table 2: Enzyme Inhibition Data

| Target Enzyme | IC₅₀ (μM) | Mechanism |

|---|---|---|

| COX-2 | 0.04 | Competitive inhibition |

| Histamine H₃R | 8.5* | Full agonism (α = 1.0) |

| Nitric Oxide Synthase | 1.2 | Radical scavenging |

*Binding affinity (pKᵢ) = 8.2 ± 0.1 for H₃R

The 2-ethyl group enhances membrane permeability (logP = 1.8), while the 6-methyl substituent reduces metabolic oxidation in hepatic microsomes by 40% compared to unsubstituted analogs .

Coupling Reactions

Suzuki-Miyaura cross-coupling at position 5 is feasible using:

科学研究应用

Medicinal Chemistry

2-Ethyl-6-methylpyrimidin-4-amine;hydrochloride has been investigated for its potential therapeutic effects. It is part of research focused on developing inhibitors for essential enzymes in pathogenic organisms. For instance, it has been studied as an inhibitor of Trypanosoma brucei AdoMetDC, which is crucial for treating human African trypanosomiasis. The compound demonstrated selectivity for the parasite's enzyme over the human counterpart, indicating its potential as a lead compound for drug development .

The compound exhibits various biological activities, including antimicrobial and antiviral properties. Studies have shown that derivatives of this compound can inhibit specific biological pathways, making them candidates for further exploration in treating infectious diseases .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield a range of derivatives useful in pharmaceutical applications.

Data Table: Applications Overview

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Inhibitor of Trypanosoma brucei AdoMetDC; potential therapeutic agent against HAT |

| Biological Activity | Antimicrobial and antiviral properties; studied for various disease treatments |

| Chemical Synthesis | Building block for complex organic molecules; involved in oxidation, reduction, and substitution reactions |

Case Study 1: Anti-Trypanosomal Activity

A study focused on the structure-activity relationship (SAR) of pyrimidineamine compounds identified this compound as a promising candidate due to its selective inhibition of Trypanosoma brucei AdoMetDC. The compound showed effective growth inhibition of the parasite in vitro and demonstrated favorable pharmacokinetic properties that suggested good blood-brain barrier penetration .

Case Study 2: Antimicrobial Properties

Research into the antimicrobial efficacy of pyrimidine derivatives highlighted the potential of this compound against various bacterial strains. The compound displayed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.

作用机制

The mechanism of action of 2-Ethyl-6-methylpyrimidin-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Structural and Functional Comparison with Similar Pyrimidine Derivatives

Substituent Effects on Physicochemical Properties

Pyrimidine derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations:

- Chloro vs. Alkyl Groups : Chloro substituents (e.g., in 6-chloro analogs) increase molecular polarity but reduce lipophilicity, limiting membrane permeability. In contrast, ethyl and methyl groups in the target compound enhance lipophilicity, favoring absorption in biological systems .

- Hydrochloride Salt : The hydrochloride form significantly improves aqueous solubility compared to free bases (e.g., 6-chloro-N-methylpyrimidin-4-amine vs. its HCl salt analogs) .

- Bulkier Substituents: The 3-iodoanilino group in 6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium·Cl introduces steric hindrance, reducing reactivity in substitution reactions but enabling specific binding in radiopharmaceuticals .

Stability and Crystallographic Behavior

- Hydrogen Bonding: The hydrochloride salt of 2-ethyl-6-methylpyrimidin-4-amine likely forms intermolecular N–H···Cl hydrogen bonds, stabilizing the crystal lattice. This is observed in structurally related compounds like 6-amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium·Cl, where chloride ions bridge cationic moieties .

- Thermal Stability : Alkyl substituents (ethyl/methyl) generally increase thermal stability compared to halogenated analogs, as seen in differential scanning calorimetry (DSC) studies of similar pyrimidines .

生物活性

2-Ethyl-6-methylpyrimidin-4-amine;hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial properties, antitumor effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound this compound is characterized by a pyrimidine ring with ethyl and methyl substituents at specific positions. This structural configuration is crucial for its biological interactions. The hydrochloride form enhances solubility, making it suitable for various biological assays.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing similar pyrimidine structures possess strong antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of Related Pyrimidine Derivatives

| Compound | Activity Against | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | >18 |

| Bacillus subtilis | >18 | |

| Candida albicans | 10–13 | |

| Aspergillus niger | 10–12 |

The above table summarizes the antimicrobial efficacy of this compound against selected microorganisms, indicating promising antibacterial activity particularly against Gram-positive bacteria and yeast-like fungi .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrimidine derivatives. Specifically, compounds with similar structural motifs have been evaluated for their cytotoxic effects on various cancer cell lines.

Case Study: Antitumor Efficacy

In vitro studies assessed the cytotoxic effects of this compound on several tumor cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent induction of apoptosis in these cell lines, suggesting that the compound may act as a potential anticancer agent.

Mechanism of Action:

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Molecular docking studies suggest that this compound interacts with targets such as the epidermal growth factor receptor (EGFR) and cyclooxygenases (COX), which are critical in cancer progression .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.3 | EGFR inhibition |

| A549 | 12.7 | COX inhibition |

| HeLa | 10.5 | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。